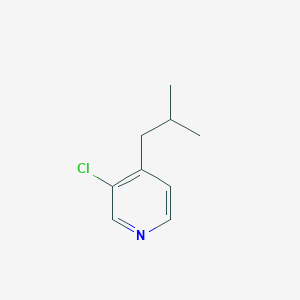

3-Chloro-4-isobutylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

3-chloro-4-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

OQRSWQQQWXMRQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Isobutylpyridine and Analogous Pyridine Systems

Precursor Synthesis and Functionalization for 3-Alkylpyridines

Regioselective Alkylation Strategies

Achieving regioselective alkylation of the pyridine (B92270) ring can be challenging due to the electronic nature of the heterocycle. nih.gov However, several methods have been developed to control the position of alkyl group introduction.

One approach involves the use of organometallic reagents. For instance, titanacyclopropanes, generated in situ, have been shown to react preferentially with pyridine N-oxides to achieve C2-H alkylation. organic-chemistry.orgresearchgate.net This method allows for the introduction of complex alkyl groups at the 2-position of the pyridine ring. organic-chemistry.org Another strategy employs a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position, providing access to a wide range of 4-alkylated pyridines. organic-chemistry.org

Calcium-mediated C(sp³)–H activation has also been utilized for the regioselective alkylation of alkylpyridines. A calcium hydride complex can catalyze the addition of benzylic C-H bonds of alkylpyridines to various alkenes, yielding linear or branched alkylated pyridine derivatives. nih.gov Additionally, triborane (B₃H₇) has been shown to mediate the regioselective alkylation of pyridines bearing an electron-withdrawing group at the C-4 position. rsc.org

A summary of selected regioselective alkylation strategies for pyridine is presented in the table below.

| Method | Reagents | Position of Alkylation | Key Features |

| Titanacyclopropane Alkylation | Titanacyclopropanes, Pyridine N-oxides | C2 | Allows for complex alkyl group introduction. organic-chemistry.orgresearchgate.net |

| Minisci-type Alkylation | Maleate-derived blocking group, Alkyl carboxylates | C4 | Provides access to a broad range of 4-alkylpyridines. organic-chemistry.org |

| Calcium-mediated C-H Activation | Calcium hydride complex, Alkenes | Benzylic C-H of alkyl group | Catalytic and regioselective. nih.gov |

| Triborane-mediated Alkylation | B₃H₇, Grignard reagents | C4 | Effective for pyridines with electron-withdrawing groups. rsc.org |

Halogenation Pathways for Pyridine Scaffolds

The introduction of a halogen atom onto the pyridine ring is a crucial step in the synthesis of compounds like 3-chloro-4-isobutylpyridine. The reactivity of the pyridine ring towards electrophilic halogenation is lower than that of benzene, often requiring harsh conditions.

Direct chlorination of pyridine can be achieved using chlorine gas in the presence of a large excess of aluminum chloride, which affords 3-chloropyridine (B48278). abertay.ac.uk For the synthesis of 2- and 4-halopyridines, alternative strategies involving pyridine N-oxides or hydroxypyridines are often preferred. uiowa.edu For instance, treating pyridine with a strong acid followed by elemental chlorine or bromine can lead to successful halogenation at the C-3 position. uiowa.edu

A more recent approach involves the use of designed phosphine (B1218219) reagents. researchgate.netacs.org In this method, a heterocyclic phosphine is installed at the 4-position of the pyridine as a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. researchgate.netacs.org This strategy is applicable to a broad range of unactivated pyridines and can be used for late-stage halogenation. researchgate.netacs.org Computational studies suggest that this reaction proceeds via an SNAr pathway. researchgate.netacs.org

The table below summarizes key halogenation methods for pyridine scaffolds.

| Method | Reagents | Position of Halogenation | Mechanism/Key Features |

| Direct Chlorination | Cl₂, AlCl₃ | C3 | Requires harsh conditions. abertay.ac.uk |

| Acid-catalyzed Halogenation | Strong acid, Cl₂ or Br₂ | C3 | Suitable for C-3 halogenation. uiowa.edu |

| Phosphine-mediated Halogenation | Designed phosphine reagents, Halide nucleophiles | C4 | SNAr pathway, applicable to a wide range of pyridines. researchgate.netacs.org |

| From Pyridine N-oxides | Phosphorus oxychloride | Varies | Can lead to chlorination at different positions. researchgate.net |

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to introduce the chloro and isobutyl groups onto the pyridine ring in a more streamlined fashion, often by functionalizing a pre-existing 4-isobutylpyridine (B184579) derivative.

Chlorination of 4-Isobutylpyridine Derivatives

The direct chlorination of 4-isobutylpyridine presents a challenge in controlling the site of chlorination, as both the pyridine ring and the isobutyl side chain can react. The outcome of the reaction is highly dependent on the reaction conditions and the type of chlorinating agent used, which can favor either radical or polar chlorination pathways.

The functionalization of 3-alkylpyridines, which are non-resonant positions, has been a significant challenge. nih.gov Recently, a photochemically promoted method for the chlorination of non-resonant heterobenzylic C(sp³)-H sites in 3-alkylpyridines and related alkylheteroaromatics has been developed. nih.govpatonlab.com This method utilizes N-chlorosulfonamide as the preferred reagent and proceeds through a radical-chain mechanism. nih.gov The resulting heterobenzylic chlorides are versatile intermediates for further chemical transformations. nih.govresearchgate.net

Polar chlorination pathways offer an alternative to radical-based methods, particularly for 2- and 4-alkyl-substituted pyridines. researchgate.net These methods often involve the activation of the pyridine ring to facilitate electrophilic attack. One such strategy employs trifluoromethanesulfonyl chloride (TfCl) to activate the pyridine nitrogen. wisc.edu This activation increases the acidity of the benzylic protons, allowing for deprotonation with a mild base like lithium carbonate. The resulting enamine tautomer or alkylidene dihydropyridine (B1217469) intermediate readily reacts with an electrophilic chlorine source such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) to yield the desired chlorinated product. wisc.edu

Another approach to direct chlorination involves the reaction of pyridine with atomic chlorine. aip.org Theoretical studies have shown that the formation of a C₅H₅N–Cl adduct is the primary channel at low temperatures. aip.org Quantum-chemical calculations have investigated the mechanism of pyridine chlorination, with some studies suggesting that the formation of 2-chloropyridine (B119429) has the lowest energy barrier among the possible substitution pathways. aip.org

The following table outlines the conditions for different chlorination mechanisms on pyridine derivatives.

| Chlorination Type | Reagents | Substrate Type | Key Features |

| Radical Chlorination | N-chlorosulfonamide, light | 3-Alkylpyridines | Targets non-resonant heterobenzylic C-H bonds. nih.gov |

| Polar Chlorination | TfCl, mild base, NCS/TCCA | 2- and 4-Alkylpyridines | Proceeds via an enamine intermediate. wisc.edu |

| Atomic Chlorine Reaction | Cl atoms | Pyridine | Forms a C₅H₅N–Cl adduct at low temperatures. aip.org |

Multicomponent Reaction Strategies for Substituted Pyridines

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool in organic synthesis for the creation of complex molecules from simple, readily available starting materials in a single synthetic operation. bohrium.com These reactions are particularly valuable for the synthesis of highly substituted pyridine rings, which are core structures in many pharmaceutical and agrochemical compounds. bohrium.comgrowingscience.com The primary advantage of MCRs lies in their operational simplicity, convergence, and ability to rapidly generate molecular diversity. bohrium.com

Several MCR strategies have been developed for pyridine synthesis, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent, an aldehyde, a nitrogen source (like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group, such as malononitrile. rsc.orgtandfonline.com The reaction conditions can be tuned, for example, by using different catalysts or solvents, to control the outcome and yield of the desired pyridine derivative. bohrium.com

Catalysis plays a crucial role in these transformations. Both homogeneous bases, such as sodium hydroxide (B78521) or triethylamine, and heterogeneous catalysts, like KF/alumina or hydrotalcites, have been successfully employed. growingscience.comrsc.orgarkat-usa.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. growingscience.comarkat-usa.org Microwave irradiation has also been utilized to accelerate reaction rates and improve yields in some cases. arkat-usa.org These methods provide a powerful and flexible approach to a wide array of substituted pyridines, although their direct application to synthesize this compound specifically is not prominently documented. bohrium.comrsc.orgarkat-usa.org

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Thiophenol | KF/Alumina, Ethanol, Microwave | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | arkat-usa.org |

| Aromatic Aldehyde, Malononitrile, Thiophenol | Mg-Al Hydrotalcite | Highly Substituted Pyridines | growingscience.com |

| Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly Substituted Pyridines | tandfonline.com |

| 1,3-Dicarbonyl Compounds, Aromatic Aldehydes, Malononitrile, Alcohol | Sodium Hydroxide | Functionalized Pyridines | rsc.org |

| Aromatic Aldehydes, Malononitrile, Cyclohexylamine | Base-catalyzed | 2-Amino-6-alkylamino-3,5-dicyanopyridines | rsc.org |

Derivatization from Nitroaromatic Precursors

The use of nitroaromatic compounds as precursors is a well-established strategy for the synthesis of substituted pyridines. The strongly electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, enabling functionalization that would be difficult to achieve on the unactivated ring. Subsequently, the nitro group can be chemically transformed into other functional groups, such as amines, providing a versatile handle for further derivatization.

Vicarious Nucleophilic Substitution (VNS) on Electrophilic Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, particularly nitroarenes. nih.govacs.org This reaction involves the addition of a nucleophile that contains a leaving group at the nucleophilic center (a "vicarious" group) to the electron-deficient ring. nih.gov The process consists of the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org

For nitropyridines, VNS provides an effective route for introducing alkyl groups ortho or para to the nitro group. nih.gov Specifically, electrophilic 3-nitropyridines react efficiently with carbanions stabilized by sulfonyl or other suitable groups to yield 4-alkylated products. nih.govacs.org The reaction is typically carried out at low temperatures in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). nih.gov

A key aspect of the VNS mechanism is the requirement for the product anion to adopt a planar conformation for effective stabilization. nih.govacs.org This can lead to significant steric effects. For instance, while primary alkyl groups can be readily introduced, the reaction with secondary carbanions, such as that from isopropyl phenyl sulfone, may fail to produce the alkylated product with 3-nitropyridine. Instead, a stable N-protonated Meisenheimer adduct is isolated because steric hindrance between the bulky isopropyl group and the nitro group prevents the planarization necessary for the final elimination step. nih.govacs.org This methodology has been successfully applied to produce 4-isobutyl-3-nitropyridine, a direct precursor for derivatives like 3-acetamido-4-isobutylpyridine. nih.govresearchgate.net

Table 2: Examples of Vicarious Nucleophilic Substitution on Nitropyridines

| Nitropyridine Substrate | Nucleophile/Reagent | Base/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3-Nitropyridine | Isobutyl Phenyl Sulfone | KHMDS, DMF, -40 °C | 4-Isobutyl-3-nitropyridine | 85% | nih.gov |

| 3-Nitropyridine | Ethyl Phenyl Sulfone | KHMDS, DMF, -40 °C | 4-Ethyl-3-nitropyridine | 88% | nih.gov |

| 3-Nitropyridine | Isopropyl Phenyl Sulfone | KHMDS, DMF, -40 °C | N-Protonated Adduct (No alkylation) | 43% | nih.govacs.org |

| 5-Chloro-3-nitropyridine | Octyl Phenyl Sulfone | KHMDS, DMF, -40 °C | 5-Chloro-4-octyl-3-nitropyridine | 76% | nih.gov |

| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | THF, -78 °C | 2-Chloro-3-nitro-4-vinylpyridine | - | researchgate.net |

Reduction-Acylation Sequences of Nitro Pyridine Intermediates

Following the introduction of substituents via VNS, the nitro group can be transformed to provide further synthetic utility. A common and highly useful transformation is the reduction of the nitro group to an amine, which can then be acylated to form an amide. nih.govresearchgate.net This two-step sequence converts the activating nitro group into a different functional group, fundamentally altering the electronic properties and reactivity of the pyridine ring.

The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry, with numerous available methods. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. orientjchem.org Other reducing agents include metals like iron or tin in acidic media, or transfer hydrogenation reagents like triethylsilane. organic-chemistry.org The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. organic-chemistry.org

Once the amino-pyridine is formed, it can be readily acylated using an acyl chloride or anhydride (B1165640) in the presence of a base. A notable example that directly relates to the target scaffold is the conversion of 4-isobutyl-3-nitropyridine, synthesized via VNS, into 3-acetamido-4-isobutylpyridine. This transformation proceeds in a high yield of 98% through a reduction of the nitro group followed by acylation. nih.govresearchgate.net This sequence demonstrates the power of using the nitro group as a synthetic linchpin: first to direct substitution, and then to be converted into another key functionality.

Table 3: Example of Reduction-Acylation of a Nitro Pyridine Intermediate

| Starting Material | Reaction Sequence | Product | Yield | Reference(s) |

|---|

Synthetic Routes to Pyridine N-Oxide Intermediates and their Transformations

Pyridine N-oxides are highly versatile intermediates in heterocyclic chemistry. arkat-usa.orgsemanticscholar.org The N-oxide functionality significantly alters the reactivity of the pyridine ring compared to the parent heterocycle. It activates the C2 and C4 positions for nucleophilic attack and the C3 position for electrophilic attack, while also serving as a protecting group that can be easily removed by deoxygenation. arkat-usa.orgyoutube.com

The synthesis of pyridine N-oxides is typically achieved by the direct oxidation of the corresponding pyridine. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and dioxiranes. arkat-usa.org Metal-based catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, have also been developed to afford high yields of N-oxides under mild conditions. arkat-usa.org

Once formed, pyridine N-oxides can undergo a wide range of transformations to introduce functional groups onto the pyridine ring. semanticscholar.orgorganic-chemistry.org For example, treatment with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the C2 or C4 position. youtube.com Furthermore, the N-oxide can be activated by reagents such as acetic anhydride, which facilitates the addition of nucleophiles. organic-chemistry.org Direct C-H functionalization, including arylation and alkenylation at the C2 position, can be achieved using transition-metal catalysis, particularly with palladium catalysts. semanticscholar.orgresearchgate.net The addition of Grignard reagents can introduce alkyl or aryl groups, typically at the 2-position. organic-chemistry.org These diverse reactions make pyridine N-oxides powerful precursors for the synthesis of complex substituted pyridines, providing potential, though often multi-step, pathways to targets like this compound.

Table 4: Common Reactions Involving Pyridine N-Oxides

| Reaction Type | Reagents | Product Outcome | Reference(s) |

|---|---|---|---|

| N-Oxide Formation | H₂O₂/AcOH or m-CPBA | Pyridine N-Oxide | arkat-usa.org |

| Deoxygenation | PCl₃ or Catalytic Hydrogenation | Pyridine | youtube.com |

| Halogenation (C2/C4) | POCl₃, SO₂Cl₂ | 2- or 4-Chloropyridine (B1293800) | youtube.com |

| Alkylation/Arylation (C2) | Grignard Reagents, then Ac₂O or DMF | 2-Substituted Pyridine or N-Oxide | organic-chemistry.org |

| Pd-Catalyzed Arylation (C2) | Aryl Triflates, Pd Catalyst | 2-Aryl Pyridine N-Oxide | semanticscholar.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Isobutylpyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in tracking the progress of a chemical reaction and verifying the identity of the final product. For a compound like 3-Chloro-4-isobutylpyridine, the ¹H NMR spectrum exhibits distinct signals corresponding to each unique proton in the molecule.

The aromatic region of the spectrum is expected to show three signals for the pyridine (B92270) ring protons. The proton at the C2 position, adjacent to the nitrogen, would appear as a singlet. The protons at the C5 and C6 positions would appear as doublets due to coupling with each other.

The aliphatic region provides confirmation of the isobutyl group. It is characterized by a doublet for the two equivalent methyl groups, a multiplet for the single methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the pyridine ring. The integration of these signals, representing the relative number of protons, confirms the presence of the isobutyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.4 | s | - | H-2 |

| ~8.3 | d | ~5.0 | H-6 |

| ~7.2 | d | ~5.0 | H-5 |

| ~2.6 | d | ~7.2 | -CH₂- |

| ~2.1 | m | - | -CH(CH₃)₂ |

Note: The chemical shifts are estimated based on known values for substituted pyridines. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The aromatic region will display five signals corresponding to the carbons of the pyridine ring, with their chemical shifts influenced by the chloro and isobutyl substituents. The aliphatic region will show three signals corresponding to the carbons of the isobutyl group.

To definitively assign each proton signal to its corresponding carbon, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For more complex structural analysis, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the substitution pattern on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~151 | C-6 |

| ~148 | C-2 |

| ~145 | C-4 |

| ~131 | C-3 |

| ~124 | C-5 |

| ~42 | -CH₂- |

| ~29 | -CH(CH₃)₂ |

Note: The chemical shifts are estimated based on known values for substituted pyridines.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₂ClN. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of chlorine is also confirmed by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) resulting from its two stable isotopes, ³⁵Cl and ³⁷Cl.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Mass (m/z) |

|---|---|---|

| C₉H₁₂³⁵ClN | [M+H]⁺ | 170.0731 |

In addition to providing the molecular weight, mass spectrometry can fragment the molecule into smaller, charged pieces. The analysis of these fragments provides valuable structural information, acting as a "fingerprint" for the compound. For this compound, the most prominent fragmentation pathways would likely involve the isobutyl side chain.

Common fragmentation patterns would include:

Loss of a methyl radical (•CH₃): Resulting in a fragment with m/z = 154.

Loss of a propyl radical (•C₃H₇): A characteristic benzylic cleavage resulting in a fragment with m/z = 126.

Loss of isobutylene (B52900) (C₄H₈): Through a rearrangement, leading to a fragment corresponding to 3-chloropyridine (B48278) at m/z = 113.

The observation of these specific fragments helps to confirm the presence and structure of the isobutyl group and its attachment to the pyridine ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment Ion |

|---|---|

| 169 | [M]⁺ (Molecular Ion with ³⁵Cl) |

| 154 | [M - CH₃]⁺ |

| 126 | [M - C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography gives an exact three-dimensional model of a molecule in the solid state. This technique is employed when a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of precise atomic coordinates.

For this compound or its derivatives, a crystallographic analysis would provide definitive data on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and the isobutyl substituent.

Planarity: Verifying the aromatic nature of the pyridine ring.

Conformation: Determining the preferred spatial orientation of the isobutyl group relative to the pyridine ring.

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice through forces like van der Waals interactions or potential weak hydrogen bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. The analysis of the vibrational spectra of this compound provides detailed insights into its constituent chemical bonds and their arrangement. While specific experimental spectra for this compound are not widely published, a comprehensive understanding of its vibrational modes can be derived from theoretical calculations, such as Density Functional Theory (DFT), and by comparing with the spectra of related substituted pyridines. uni-kiel.denih.govasianpubs.orgcdnsciencepub.comresearchgate.netaip.orgmdpi.com

The vibrational modes of this compound can be categorized into three main groups: those associated with the pyridine ring, the isobutyl group, and the carbon-chlorine bond.

Pyridine Ring Vibrations: The pyridine ring, an aromatic heterocycle, exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the high-frequency region of the IR and Raman spectra, generally between 3000 and 3100 cm⁻¹. nih.gov The C-C and C-N stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra and are sensitive to the nature and position of substituents. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are characteristic of the pyridine structure and usually appear around 990-1050 cm⁻¹. researchgate.net The presence of substituents influences the exact frequencies of these modes.

Isobutyl Group Vibrations: The isobutyl substituent introduces a series of aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2800-3000 cm⁻¹ range. nottingham.ac.uk Specifically, the asymmetric CH₃ stretching modes are typically found near 2960 cm⁻¹, while symmetric stretches are at a slightly lower wavenumber. Bending vibrations, such as scissoring (for CH₂) and umbrella modes (for CH₃), occur in the 1300-1470 cm⁻¹ region.

Carbon-Chlorine Vibrations: The C-Cl stretching vibration is a key indicator of the chloro-substitution. For chloropyridines, the C-Cl stretching mode is generally observed in the 600-800 cm⁻¹ region of the spectrum. asianpubs.orgmdpi.com The precise position of this band can be influenced by the electronic effects of other substituents on the ring.

The following data tables summarize the expected characteristic vibrational frequencies for this compound based on data from related molecules and computational studies.

Table 1: Calculated and Expected Vibrational Frequencies for the Pyridine Ring of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description | Primary Spectroscopic Technique |

| C-H Stretching | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring | IR, Raman |

| C=C & C=N Stretching | 1550 - 1600 | In-plane stretching of the aromatic ring bonds | IR, Raman (strong) |

| C-C & C-N Stretching | 1400 - 1500 | In-plane stretching of the aromatic ring bonds | IR, Raman |

| Ring Breathing | 990 - 1050 | Symmetric radial stretching of the pyridine ring | Raman (strong) |

| In-plane C-H Bending | 1050 - 1300 | Bending of C-H bonds within the plane of the ring | IR |

| Out-of-plane C-H Bending | 700 - 900 | Bending of C-H bonds out of the plane of the ring | IR (strong) |

Table 2: Calculated and Expected Vibrational Frequencies for the Isobutyl Group of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description | Primary Spectroscopic Technique |

| Asymmetric CH₃ Stretching | ~2960 | Asymmetric stretching of methyl C-H bonds | IR, Raman |

| Symmetric CH₃ Stretching | ~2870 | Symmetric stretching of methyl C-H bonds | IR, Raman |

| Asymmetric CH₂ Stretching | ~2925 | Asymmetric stretching of methylene C-H bonds | IR, Raman |

| Symmetric CH₂ Stretching | ~2850 | Symmetric stretching of methylene C-H bonds | IR, Raman |

| CH₃ Asymmetric Bending | ~1465 | "Umbrella" deformation of the methyl group | IR |

| CH₂ Scissoring | ~1450 | In-plane bending of the methylene group | IR |

| CH₃ Symmetric Bending | ~1385 | Symmetric deformation of the methyl group | IR |

| C-C Stretching | 800 - 1200 | Stretching of the carbon-carbon single bonds | Raman |

Table 3: Calculated and Expected Vibrational Frequencies for the C-Cl Bond in this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description | Primary Spectroscopic Technique |

| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bond | IR, Raman |

| C-Cl Bending | 200 - 400 | Bending of the carbon-chlorine bond | Raman |

Detailed research findings from DFT calculations on similar substituted pyridines, such as dimethyl pyridines and chloropyridines, have shown that the calculated vibrational frequencies are in good agreement with experimental data, typically within a small percentage after applying appropriate scaling factors. nih.govmdpi.com These computational studies provide a reliable framework for assigning the vibrational spectra of more complex derivatives like this compound, even in the absence of direct experimental measurements. The combination of IR and Raman spectroscopy offers a complementary approach, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete structural characterization.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Isobutylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering fundamental insights into its stability, properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 3-chloro-4-isobutylpyridine, DFT studies, typically using functionals like B3LYP with a basis set such as 6-311G+(d,p), would be used to determine its optimized molecular geometry and electronic properties. researcher.lifeias.ac.in

Key electronic structure descriptors that are calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Substituted Pyridines Note: This table presents typical data obtained from DFT calculations on substituted pyridines to illustrate the expected results for this compound. Actual values would require specific computation.

| Property | Description | Representative Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.5 eV |

The nucleophilicity of pyridine (B92270) derivatives is a critical factor in their application as catalysts and in synthesis. ias.ac.in DFT calculations are a powerful tool for predicting the nucleophilic character of molecules like this compound. Several theoretical nucleophilicity scales have been developed based on DFT-calculated parameters. ias.ac.in

One common approach involves correlating the HOMO energy with nucleophilicity; a higher HOMO energy generally corresponds to greater nucleophilicity. researcher.life Another, more quantitative method, is the global nucleophilicity index (N), which is derived from the HOMO energy within the conceptual DFT framework. ias.ac.inresearchgate.net This index allows for the ranking of different substituted pyridines. For this compound, the electron-donating isobutyl group at the 4-position would be expected to increase nucleophilicity, while the electron-withdrawing chloro group at the 3-position would decrease it. Computational studies can precisely quantify the net effect of these competing substituents. ias.ac.in

Table 2: Comparison of Theoretical Nucleophilicity Prediction Methods for Pyridines Note: This table outlines common theoretical methods used to predict the nucleophilicity of substituted pyridines.

| Method/Scale | Basis of Calculation | Application |

| HOMO Energy | Based on the energy of the highest occupied molecular orbital. researcher.life | A higher HOMO energy suggests stronger nucleophilicity. |

| Global Nucleophilicity Index (N) | Calculated as EHOMO(Nucleophile) - EHOMO(TCE), where TCE is tetracyanoethylene. ias.ac.in | Provides a quantitative ranking of nucleophiles. |

| Mayr's Nucleophilicity Parameters | Correlation of calculated values with experimentally determined kinetic data. researchgate.net | Allows for the prediction of reaction rates. |

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. youtube.com For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT calculations can be used to locate the geometry of the transition state and calculate its energy. psicode.orgresearchgate.net

The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Theoretical studies on the chlorination of pyridine have shown that the position of substitution (e.g., at the 2-, 3-, or 4-position) has different activation barriers. researchgate.net For this compound, computational analysis could predict the regioselectivity of further substitutions or the feasibility of displacing the existing chlorine atom. Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a TS to confirm that it correctly connects the reactants and products on the potential energy surface. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes such as conformational changes and interactions with the environment. mdpi.com

The isobutyl group of this compound is flexible due to rotation around its carbon-carbon single bonds. This flexibility means the molecule can exist in various conformations, or spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over time. nih.gov By analyzing the simulation trajectory, one can determine the preferred orientations of the isobutyl side chain relative to the pyridine ring. This information is important as the specific conformation of a molecule can influence its reactivity and its ability to interact with other molecules or biological targets.

The solvent in which a reaction is conducted can dramatically influence its rate and outcome. rsc.orgnih.gov Molecular dynamics simulations and quantum chemical calculations using implicit or explicit solvent models are used to study these effects. researchgate.net

For this compound, the polarity of the solvent can affect the relative stability of the reactants, transition state, and products. mdpi.com In a polar solvent, charged or highly polar species are stabilized. For a reaction like SNAr, the transition state is often more polar than the reactants, and polar solvents can lower the activation energy, thus accelerating the reaction. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the bulk effect of a solvent. researchgate.net Alternatively, explicit MD simulations, where individual solvent molecules are included, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, that might influence reactivity. nih.gov

Structure-Activity Relationship (SAR) Modeling (excluding clinical outcomes)

Structure-Activity Relationship (SAR) modeling is a important computational technique used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By identifying the key molecular features that govern a compound's efficacy, SAR studies guide the rational design of new molecules with improved properties. In the context of this compound and its analogs, SAR modeling seeks to elucidate the impact of various structural modifications on their biological effects, independent of clinical outcomes.

Theoretical SAR studies for a series of compounds related to this compound would typically involve the systematic modification of its core structure and the subsequent evaluation of these changes on a specific biological endpoint. These modifications could include altering the position and nature of the substituent on the pyridine ring, changing the isobutyl group, or introducing additional functional groups.

Key Structural Features and Their Potential Impact on Activity:

Pyridine Ring: The pyridine core is a fundamental scaffold, and its electron-donating or -withdrawing properties, as well as its ability to form hydrogen bonds, can significantly influence interactions with biological targets.

Isobutyl Group at Position 4: The isobutyl group is a non-polar, sterically bulky substituent. Variations in the size, shape, and lipophilicity of this alkyl group can impact how the molecule fits into a binding pocket and can influence its pharmacokinetic properties.

Hypothetical SAR Data for 3-Chloro-4-alkylpyridine Analogs

Due to the absence of publicly available, specific experimental SAR data for a series of this compound analogs, the following table is a representative illustration of how such data would be presented and analyzed in a computational SAR study. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), a common metric in SAR studies. The molecular descriptors provided are examples of parameters that would be calculated in a quantitative structure-activity relationship (QSAR) analysis.

| Compound | R Group (at position 4) | pIC50 | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 1 | -CH(CH₃)₂ (isopropyl) | 6.2 | 2.8 | 171.64 | 12.89 |

| 2 | -CH₂CH(CH₃)₂ (isobutyl) | 6.8 | 3.3 | 185.67 | 12.89 |

| 3 | -C(CH₃)₃ (tert-butyl) | 6.5 | 3.2 | 185.67 | 12.89 |

| 4 | -CH₂CH₂CH₂CH₃ (n-butyl) | 6.7 | 3.5 | 185.67 | 12.89 |

| 5 | -Cyclohexyl | 7.1 | 4.1 | 211.71 | 12.89 |

Analysis of Hypothetical SAR Data:

From this illustrative data, several SAR trends could be inferred:

Effect of Alkyl Chain Branching: A comparison of the isopropyl (Compound 1), isobutyl (Compound 2), tert-butyl (Compound 3), and n-butyl (Compound 4) analogs suggests that the shape and branching of the alkyl group at the 4-position influence activity. The isobutyl and n-butyl groups appear to be more favorable than the isopropyl and tert-butyl groups, indicating that a certain degree of flexibility and steric profile is optimal.

Impact of Lipophilicity (LogP): An increase in the lipophilicity, as indicated by the LogP value, from the isopropyl to the cyclohexyl substituent (Compound 5) appears to correlate with an increase in biological activity. This suggests that hydrophobic interactions may play a significant role in the binding of these compounds to their target.

Influence of Molecular Size: The introduction of a larger, more rigid cyclic substituent like the cyclohexyl group (Compound 5) leads to the highest hypothetical activity in this series. This could imply that the binding site can accommodate and favorably interacts with a larger hydrophobic moiety.

Computational Modeling Approaches in SAR:

To further investigate these relationships, computational chemists would employ techniques such as:

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.govthaiscience.info These models use calculated molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties) to predict the activity of novel compounds. nih.govthaiscience.info

3D-QSAR and Molecular Field Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, providing a more detailed and visual guide for drug design.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity.

Research Applications and Utility of 3 Chloro 4 Isobutylpyridine and Its Derivatives in Chemical Sciences

Building Block in Organic Synthesis and Medicinal Chemistry Research (pre-clinical, non-human)

In the realm of drug discovery and organic synthesis, heterocyclic compounds are among the most important building blocks for creating novel molecules with potential therapeutic value. nih.gov Chlorinated pyridines, in particular, are valuable precursors due to the reactivity of the chlorine atom, which can be readily displaced or participate in cross-coupling reactions to build more complex molecular architectures. nih.gov

The azaindole scaffold is a key component in numerous biologically active compounds and approved therapeutic agents. The synthesis of this important heterocyclic system often relies on pyridine-based starting materials. Various synthetic strategies have been developed to construct the azaindole core, highlighting the versatility of pyridine (B92270) precursors.

For instance, established methods include the Fischer indole synthesis, Bartoli synthesis, and various transition-metal-mediated cross-coupling reactions. Specifically, chloro-amino pyridines can serve as key starting materials for building the fused pyrrole ring of the azaindole system. While specific synthetic routes starting from 3-Chloro-4-isobutylpyridine are not documented, its structure is amenable to transformations commonly used in azaindole synthesis. Functional group manipulations could convert it into a suitable precursor for cyclization reactions, demonstrating its potential as a foundational block for generating libraries of complex heterocyclic compounds.

The pyridine ring is considered a privileged scaffold in medicinal chemistry, serving as a core structural framework for designing ligands that can interact with a wide range of biological targets. The process of lead optimization in drug discovery involves systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Substituted pyridines like this compound offer several vectors for chemical modification. The chlorine atom can be replaced through nucleophilic aromatic substitution or used as a handle in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups. The isobutyl group provides a lipophilic domain that can be modified to improve interactions with hydrophobic pockets in target proteins. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which is a critical interaction for ligand-receptor binding. The ability to systematically modify these positions makes the 3-chloro-4-alkylpyridine scaffold a valuable template for generating compound libraries aimed at optimizing ligand-target interactions.

Agrochemical Research and Development

Pyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.net They are utilized in the development of herbicides, fungicides, and insecticides due to their diverse biological activities and tunable properties.

A significant body of research demonstrates the potent herbicidal activity of various pyridine-containing compounds. These molecules can act on different biological targets within plants, leading to growth inhibition and mortality. For example, derivatives of 1,2,4-triazolo[4,3-a]pyridine have been synthesized and shown to possess good herbicidal activity against a range of common weeds. researchgate.net Similarly, compounds based on the 2-picolinic acid framework are a major class of synthetic auxin herbicides used for broadleaf weed control. nih.gov

The herbicidal efficacy of these compounds is often linked to the specific substitution pattern on the pyridine ring. The presence of halogen atoms, like chlorine, is a common feature in many active molecules.

Table 1: Examples of Herbicidal Pyridine Derivatives and Their Activity

| Compound Class | Example Target Weeds | Mode of Action (if known) |

|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyridines | Echinochloa crusgalli, Amaranthus retroflexus | Not specified |

| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | Protoporphyrinogen oxidase inhibition |

| 2-Picolinic Acids (Auxin mimics) | Broadleaf weeds (e.g., Amaranthus retroflexus) | Synthetic Auxin |

This table presents data for classes of pyridine derivatives, not specifically for this compound.

Nematodes are parasitic worms that cause significant damage to crops and livestock, leading to a demand for effective nematicides. Research in this area has led to the discovery of novel compounds that can control nematode populations. One such recently identified molecule is Nementin, a small molecule that disrupts the nematode nervous system by acting as an agonist of neurotransmitter release. biorxiv.org Nementin was found to selectively kill or immobilize a diverse range of nematode parasites. biorxiv.org

The mechanism of Nementin involves agonizing neuronal dense core vesicle release, which subsequently enhances cholinergic signaling. biorxiv.org This makes it a promising candidate for development, especially because it can work synergistically with other pesticides. biorxiv.org While the chemical structure of Nementin is not widely publicized in the provided research, the development of analogs is a common strategy to improve efficacy and understand its mechanism. Although various heterocyclic compounds are continuously screened for nematicidal activity, there is no currently available scientific literature linking this compound or its direct derivatives to the development of Nementin analogs.

The development of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR)—the principle that a molecule's biological activity is directly related to its chemical structure. For pyridine-based agrochemicals, SAR studies have provided crucial insights into how different substituents and their positions on the ring influence efficacy and selectivity.

Key findings from SAR studies on various pyridine derivatives include:

Halogenation: The presence, number, and position of halogen atoms (like chlorine) can drastically alter a compound's herbicidal or insecticidal potency. For example, in certain 2-picolinic acid derivatives, a chlorine atom at the 3-position is a common feature for maintaining high herbicidal activity. nih.gov

Alkyl Groups: The size and lipophilicity of alkyl groups can affect the molecule's ability to penetrate plant cuticles or insect exoskeletons and interact with the target site. An isobutyl group, being moderately lipophilic, can contribute to favorable pharmacokinetic properties.

Positional Isomerism: The relative positions of substituents are critical. For instance, studies on pyrazolyl-picolinic acids found that substituents at the 2 and 4 positions of an attached phenyl ring resulted in superior inhibitory activity compared to substitution at the 3 position. nih.gov

These principles suggest that the specific arrangement of the chlorine atom at the 3-position and the isobutyl group at the 4-position of this compound would confer a distinct biological activity profile, making it and its derivatives interesting candidates for screening in agrochemical discovery programs.

Role as a Model Compound in Mechanistic Organic Chemistry Studies

The structure of this compound makes it a potentially insightful model compound for investigating various aspects of organic reaction mechanisms, particularly in the realm of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The presence of a halogen, such as chlorine, at the 3-position further enhances this reactivity by providing a good leaving group and inductively withdrawing electron density from the ring.

Detailed Research Findings (Inferred)

While direct experimental data on this compound is limited, its behavior in mechanistic studies can be inferred from the well-established principles of SNAr reactions on halopyridines.

Influence of Substituents on Regioselectivity: The isobutyl group at the 4-position is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electronic contribution, combined with its steric bulk, would be expected to influence the regioselectivity of nucleophilic attack. In a typical SNAr reaction on a 3-halopyridine, a nucleophile can attack at the 2-, 4-, or 6-position, leading to the formation of a Meisenheimer-like intermediate. The relative stability of these intermediates dictates the final product distribution. The isobutyl group at the 4-position would sterically hinder a direct attack at this position. Consequently, nucleophilic attack would be more likely to occur at the 2- or 6-positions.

Elucidation of Reaction Pathways: The compound could be employed to study the competition between different reaction pathways. For instance, under strongly basic conditions, the possibility of an elimination-addition mechanism via a pyridyne intermediate could be investigated. The substitution pattern of this compound would influence the formation and subsequent trapping of any potential pyridyne intermediates, providing valuable data for understanding these complex reaction mechanisms.

Interactive Data Table: Inferred Reactivity of this compound in SNAr Reactions

| Nucleophile | Predicted Major Product(s) | Rationale |

| Sodium methoxide | 3-Methoxy-4-isobutylpyridine | Nucleophilic attack at the 3-position with displacement of the chloride. |

| Ammonia | 3-Amino-4-isobutylpyridine | Nucleophilic substitution of the chloro group by the amino group. |

| Piperidine | 3-(Piperidin-1-yl)-4-isobutylpyridine | Steric hindrance from the isobutyl group may slightly decrease the reaction rate compared to smaller nucleophiles. |

Applications in Materials Science (e.g., precursors for functional polymers)

Pyridine-containing polymers have garnered significant interest in materials science due to their unique electronic, optical, and coordination properties. The functionalization of the pyridine ring allows for the fine-tuning of these properties, leading to materials with tailored applications. This compound, through chemical modification, could serve as a precursor for the synthesis of novel functional polymers.

Detailed Research Findings (Inferred)

The chloro and isobutyl substituents on the pyridine ring of this compound offer distinct handles for incorporation into polymeric structures.

Precursors for Conjugated Polymers: The chlorine atom at the 3-position can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds. This would allow for the synthesis of conjugated polymers where the 4-isobutylpyridine (B184579) unit is incorporated into the polymer backbone. The isobutyl group would enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic devices. The electron-deficient nature of the pyridine ring can also impart desirable electron-transporting properties to these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Monomers for Polycondensation Reactions: Derivatization of the isobutyl group or the pyridine nitrogen could transform this compound into a bifunctional monomer for polycondensation reactions. For example, functionalization of the isobutyl group with a hydroxyl or amino group would allow it to react with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The pyridine moiety within the polymer backbone could then be used for post-polymerization modification or to introduce specific functionalities, such as metal coordination sites.

Pendant Groups in Polymer Chains: this compound could also be attached as a pendant group to a polymer backbone. For instance, it could be grafted onto pre-existing polymers through reactions involving the chloro substituent. The isobutyl group would again contribute to the solubility and processability of the final material. The pyridine nitrogen in the pendant group would be available for quaternization, leading to the formation of polyelectrolytes with potential applications as ion-exchange resins or antimicrobial surfaces.

Interactive Data Table: Potential Functional Polymers Derived from this compound

| Polymer Type | Synthetic Strategy | Potential Application |

| Conjugated Polymer | Cross-coupling reactions at the 3-position. | Organic electronics (OLEDs, OPVs) |

| Polyester | Functionalization of the isobutyl group to a diol, followed by polycondensation with a dicarboxylic acid. | Specialty plastics with tunable properties |

| Polyelectrolyte | Grafting onto a polymer backbone and subsequent quaternization of the pyridine nitrogen. | Ion-exchange membranes, antimicrobial coatings |

Q & A

Q. Data-Driven Optimization Example

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Time | 6–24 hours | 12 hours | 75% → 89% |

| Molar Ratio (Halide:Pyridine) | 1:1 → 1:1.5 | 1:1.2 | Minimizes byproducts |

Reference analogous protocols for pyridine alkylation in PubChem data and selective substitution methodologies .

How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Basic Research Focus

Combine multiple techniques for unambiguous confirmation:

- NMR :

- IR Spectroscopy : Detect C-Cl stretching (550–650 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ (e.g., m/z 185.6 for C₉H₁₁ClN).

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

What strategies resolve regioselectivity challenges during functionalization of this compound?

Advanced Research Focus

Regioselectivity in electrophilic substitution is influenced by steric and electronic factors:

- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to block reactive sites .

- Catalytic Systems : Employ Pd-catalyzed C-H activation for meta-functionalization .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Case Study : Isomerization studies on bromopyridines demonstrate that electron-withdrawing groups (e.g., Cl) direct substitutions to less hindered positions .

How can computational chemistry predict the reactivity of this compound in substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the Cl atom’s electron-withdrawing effect lowers LUMO energy at the 4-position, favoring nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on transition states (e.g., acetonitrile stabilizes charged intermediates).

- QSAR Models : Corrogate substituent effects with reaction rates using Hammett parameters .

Validation : Cross-reference computational predictions with experimental kinetic data from analogous pyridine derivatives .

What methodologies are recommended for analyzing conflicting biological activity data across studies involving pyridine derivatives?

Advanced Research Focus

Contradictions often arise from variations in experimental design. Mitigate this by:

Standardize Assay Conditions :

- Use consistent cell lines (e.g., HEK293 vs. HepG2) and concentrations (IC₅₀ values vary by 10–100× across cell types) .

Orthogonal Validation :

- Pair enzymatic assays with cellular viability tests to confirm target specificity .

Structural Analog Comparison :

- Compare this compound with derivatives (e.g., 3-Fluoro-4-methylpyridine) to isolate substituent effects .

Case Study : Pyrazolo[3,4-b]pyridines show divergent antimicrobial activity due to minor structural modifications; systematic SAR studies resolve such discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.